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molecular formula C8H10N2O3 B8441506 2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide

2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide

Cat. No. B8441506
M. Wt: 182.18 g/mol
InChI Key: ADPCPZDQEHCSHB-UHFFFAOYSA-N
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Patent
US05308843

Procedure details

2-Ethyl-6-methyl-4-nitropyridine N-oxide (36.4 g) was added to 60 g of acetic acid and the mixture was warmed to give a clear solution which was cooled to 15°-20° C. and treated dropwise, keeping the temperature below 25° C., with 49.2 g of acetyl bromide. After addition was complete, the mixture was stirred at room temperature for 11/2 hours and then slowly warmed to 65°-70° C. and kept in this temperature range for 24 hours. The acetic acid and volatile components were removed in vacuo and 200 ml of chloroform were added to the residue. To the chilled mixture there was added dropwise 58 g of phosphorus tribromide at 10° C. and the mixture was warmed to room temperature and then heated at reflux for 3 hours. An additional 10 g of phosphorus tribromide were added and the mixture was heated for 1 hour, poured onto ice, neutralized with cold 35% sodium hydroxide and extracted three times with 200 ml of methylene chloride. The organic extract was concentrated, 300 ml of diethyl ether were added and the ether solution was dried over magnesium sulfate and concentrated. The crude product was fractionated in vacuo to give 30 g of the title product as a yellow oil; bp13 120°-130° C.
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([N+]([O-])=O)[CH:6]=[C:5]([CH3:12])[N+:4]=1[O-])[CH3:2].C([Br:17])(=O)C>C(O)(=O)C>[Br:17][C:7]1[CH:6]=[C:5]([CH3:12])[N:4]=[C:3]([CH2:1][CH3:2])[CH:8]=1

Inputs

Step One
Name
Quantity
36.4 g
Type
reactant
Smiles
C(C)C1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
60 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
49.2 g
Type
reactant
Smiles
C(C)(=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
CUSTOM
Type
CUSTOM
Details
to give a clear solution which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 15°-20° C.
ADDITION
Type
ADDITION
Details
treated dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to 65°-70° C.
WAIT
Type
WAIT
Details
kept in this temperature range for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The acetic acid and volatile components were removed in vacuo and 200 ml of chloroform
ADDITION
Type
ADDITION
Details
were added to the residue
ADDITION
Type
ADDITION
Details
To the chilled mixture there was added dropwise 58 g of phosphorus tribromide at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
An additional 10 g of phosphorus tribromide were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto ice, neutralized with cold 35% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
300 ml of diethyl ether were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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